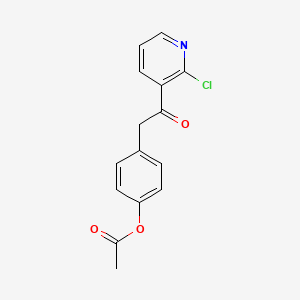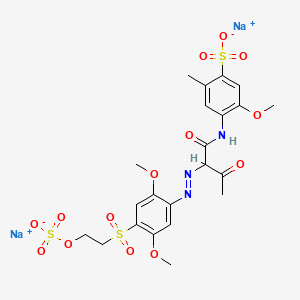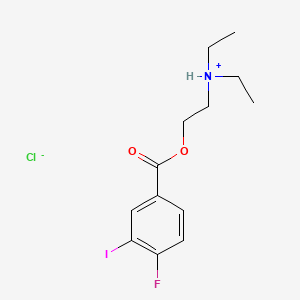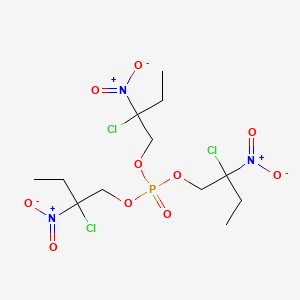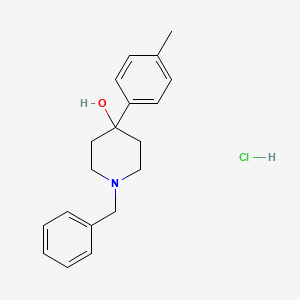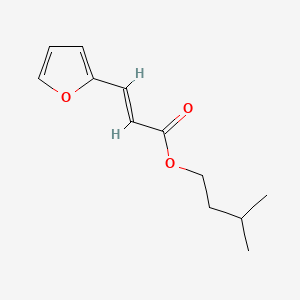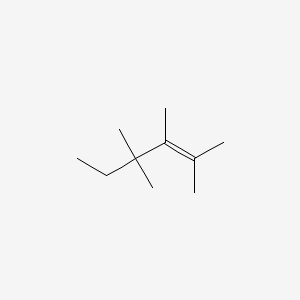
2-Hexene, 2,3,4,4-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4-Tetramethylhex-2-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of 2,3,4,4-Tetramethylhex-2-ene includes four methyl groups attached to a hexene backbone, making it a highly branched molecule. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4,4-Tetramethylhex-2-ene can be synthesized through several methods. One common approach involves the alkylation of 2,3,4,4-Tetramethylpentane with a suitable alkylating agent under acidic conditions. Another method includes the dehydrohalogenation of 2,3,4,4-Tetramethylhexane using a strong base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, 2,3,4,4-Tetramethylhex-2-ene can be produced via catalytic dehydrogenation of 2,3,4,4-Tetramethylhexane. This process typically involves the use of a metal catalyst such as platinum or palladium at elevated temperatures and pressures to facilitate the removal of hydrogen atoms and form the double bond.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4-Tetramethylhex-2-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: The compound can be reduced to form 2,3,4,4-Tetramethylhexane using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: 2,3,4,4-Tetramethylhexane.
Substitution: Halogenated derivatives of 2,3,4,4-Tetramethylhex-2-ene.
Aplicaciones Científicas De Investigación
2,3,4,4-Tetramethylhex-2-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier molecule.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,3,4,4-Tetramethylhex-2-ene in chemical reactions typically involves the interaction of the double bond with various reagents. The double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The presence of multiple methyl groups can influence the reactivity by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,4-Tetramethylpentane: Lacks the double bond present in 2,3,4,4-Tetramethylhex-2-ene.
2,3,4,4-Tetramethylhexane: Saturated analog of 2,3,4,4-Tetramethylhex-2-ene.
2,3,4,4-Tetramethylbut-2-ene: Similar structure but with a shorter carbon chain.
Uniqueness
2,3,4,4-Tetramethylhex-2-ene is unique due to its highly branched structure and the presence of a double bond, which imparts distinct reactivity compared to its saturated analogs. The steric hindrance from the methyl groups also affects its chemical behavior, making it a valuable compound for studying the effects of branching on reaction mechanisms.
Propiedades
Número CAS |
67634-13-3 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
2,3,4,4-tetramethylhex-2-ene |
InChI |
InChI=1S/C10H20/c1-7-10(5,6)9(4)8(2)3/h7H2,1-6H3 |
Clave InChI |
DZDNSWFWQXTWAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


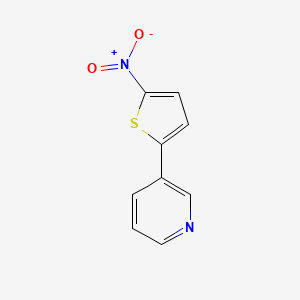
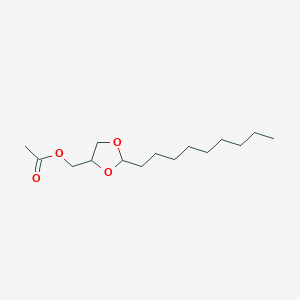
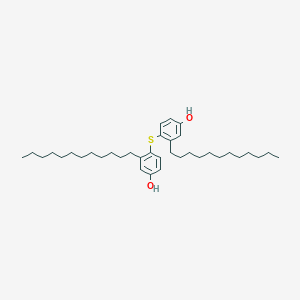
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)
